PNP Inhibitory Potency: N3-Benzyl-8-amino vs. N3-Benzyl-8-thioacetic Acid Substitution
The 3-benzylhypoxanthine scaffold (7a) shows a baseline PNP IC50 of 112 μM. Introduction of an 8-amino group (17a) improves potency to IC50 = 42.6 μM, while the most potent 2,8-diamino analog (16a) reaches IC50 = 5.0 μM [1]. The 8-thioacetic acid substitution present in the target compound replaces the 8-amino group with a carboxymethylthio moiety, introducing a negatively charged carboxylate at physiological pH that is absent in all previously characterized 8-amino-3-benzylhypoxanthines. Although direct PNP IC50 data for the target compound are not publicly available, the structural divergence predicts a distinct binding trajectory in the PNP active site compared to the 8-amino series, and the compound cannot be assumed to follow the same SAR.
| Evidence Dimension | Human PNP inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from 8-amino series based on carboxylate introduction |
| Comparator Or Baseline | 8-Amino-3-benzylhypoxanthine (17a): IC50 = 42.6 μM; 2,8-Diamino-3-benzylhypoxanthine (16a): IC50 = 5.0 μM; 3-Benzylhypoxanthine (7a): IC50 = 112 μM [1] |
| Quantified Difference | 8-Amino substitution improves potency ~2.6-fold over parent 3-benzylhypoxanthine; 2,8-diamino improves ~22-fold. The 8-thioacetic acid variant remains unquantified. |
| Conditions | Radiochemical PNP assay using human enzyme; MOLT-4 T-lymphoblastoid cell cytotoxicity assay [1] |
Why This Matters
Selecting this compound over 8-amino-3-benzylhypoxanthine analogs is scientifically justified only if the carboxylate group is required for a specific biochemical purpose (e.g., prodrug design, metal chelation, or altered cellular permeability); procurement decisions must be based on this distinct chemical handle, not on assumed PNP potency.
- [1] Woo, P. W. K.; Kostlan, C. R.; Sircar, J. C.; Dong, M. K.; Gilbertsen, R. B. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. J. Med. Chem. 1992, 35 (8), 1451–1457. View Source
